Cas no 1783617-93-5 (2,2-difluoro-2-(oxan-3-yl)ethan-1-amine)

2,2-Difluoro-2-(oxan-3-yl)ethan-1-amine is a fluorinated amine derivative featuring a tetrahydropyran (oxane) substituent. Its unique structure, combining a difluoroethylamine moiety with a cyclic ether, makes it a valuable intermediate in medicinal chemistry and agrochemical synthesis. The presence of fluorine atoms enhances metabolic stability and lipophilicity, potentially improving bioavailability in drug development. The oxan-3-yl group contributes to conformational rigidity, which can influence binding affinity in target interactions. This compound is particularly useful in the design of bioactive molecules, offering versatility in modifications for structure-activity relationship studies. Its well-defined synthetic route ensures consistent purity, making it suitable for research and industrial applications requiring precise fluorinated building blocks.
2,2-difluoro-2-(oxan-3-yl)ethan-1-amine structure
1783617-93-5 structure
Product Name:2,2-difluoro-2-(oxan-3-yl)ethan-1-amine
CAS No:1783617-93-5
MF:C7H13F2NO
MW:165.181029081345
CID:6216679
PubChem ID:105432618
Update Time:2025-05-22

2,2-difluoro-2-(oxan-3-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-2-(oxan-3-yl)ethan-1-amine
    • 1783617-93-5
    • EN300-1954415
    • AKOS040803361
    • Inchi: 1S/C7H13F2NO/c8-7(9,5-10)6-2-1-3-11-4-6/h6H,1-5,10H2
    • InChI Key: RDPGZNUCFZCQCG-UHFFFAOYSA-N
    • SMILES: FC(CN)(C1COCCC1)F

Computed Properties

  • Exact Mass: 165.09652036g/mol
  • Monoisotopic Mass: 165.09652036g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 35.2Ų

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Additional information on 2,2-difluoro-2-(oxan-3-yl)ethan-1-amine

Comprehensive Analysis of 2,2-Difluoro-2-(oxan-3-yl)ethan-1-amine (CAS No. 1783617-93-5)

The compound 2,2-difluoro-2-(oxan-3-yl)ethan-1-amine (CAS No. 1783617-93-5) has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and agrochemical research. This fluorinated amine derivative, characterized by its oxan-3-yl moiety, is a subject of growing interest among chemists and material scientists. Its molecular architecture, featuring a difluoroethyl group, makes it a valuable intermediate for synthesizing more complex molecules with enhanced bioactivity and stability.

One of the key reasons for the rising popularity of 2,2-difluoro-2-(oxan-3-yl)ethan-1-amine is its relevance in drug discovery. Researchers are increasingly exploring fluorinated compounds due to their ability to improve metabolic stability and membrane permeability. The presence of fluorine atoms in this molecule aligns with the current trend of incorporating halogenated building blocks into medicinal chemistry projects. This compound's potential as a pharmacophore has led to its inclusion in high-throughput screening libraries, where it is evaluated for various therapeutic targets.

From a synthetic chemistry perspective, CAS No. 1783617-93-5 represents an interesting case study in stereoselective fluorination. The tetrahydropyran (oxane) ring system provides a rigid framework that can influence the compound's three-dimensional orientation, making it particularly valuable for studying conformational effects in molecular interactions. Recent publications have highlighted its utility in developing chiral auxiliaries and asymmetric catalysts, addressing one of the most sought-after capabilities in modern organic synthesis.

The compound's thermal and chemical stability, attributed to its difluoroethylamine structure, has made it a subject of investigation in material science applications. Researchers are examining its potential as a monomer for specialty polymers, particularly those requiring fluorine-containing segments to achieve specific properties like low surface energy or enhanced chemical resistance. This aligns with the growing demand for advanced functional materials in electronics and coatings industries.

Analytical characterization of 2,2-difluoro-2-(oxan-3-yl)ethan-1-amine presents unique challenges and opportunities. The 19F NMR spectrum of this compound provides distinct signals that are valuable for reaction monitoring, while its mass fragmentation pattern serves as an important reference for identifying related derivatives. These analytical aspects are particularly relevant given the increasing use of spectroscopic techniques in quality control and structural elucidation workflows.

Environmental considerations surrounding fluorinated organic compounds have prompted detailed studies of this molecule's ecological impact. While not classified as hazardous, its environmental fate and biodegradation pathways are being investigated to ensure compliance with evolving green chemistry principles. This reflects the broader industry shift toward sustainable chemical practices and responsible molecular design.

The commercial availability of CAS No. 1783617-93-5 has increased significantly, driven by demand from contract research organizations and academic laboratories. Suppliers typically offer this compound with detailed certificates of analysis, including purity verification by HPLC and GC-MS. The growing market for specialty chemicals has created opportunities for customized synthesis and scale-up services focused on this and related fluorinated building blocks.

Patent literature reveals an upward trend in applications mentioning 2,2-difluoro-2-(oxan-3-yl)ethan-1-amine, particularly in areas related to biocatalysis and enzyme inhibition. Its structural features make it a candidate for developing mechanism-based inhibitors, addressing one of the hottest topics in contemporary medicinal chemistry. The compound's ability to participate in hydrogen bonding networks while maintaining lipophilicity makes it particularly interesting for protein-ligand interaction studies.

Future research directions for this compound likely include exploration of its structure-activity relationships in various biological systems and investigation of its potential as a scaffold for library synthesis. The combination of its oxane ring and difluoroamine functionality offers numerous possibilities for structural modification, keeping it at the forefront of molecular design innovation. As synthetic methodologies continue to advance, particularly in C-F bond formation, we can anticipate new derivatives and applications emerging for this versatile compound.

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